6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine
Overview
Description
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine is an organic compound that features a pyridine ring substituted with a bromophenylsulfonyl group
Preparation Methods
The synthesis of 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 3-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-bromobenzenesulfonyl chloride is added dropwise to a solution of 3-aminopyridine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Scientific Research Applications
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfonyl]morpholine: This compound has a morpholine ring instead of a pyridine ring, which affects its chemical reactivity and biological activity.
1-(4-Bromophenylsulfonyl)piperazine: This compound features a piperazine ring, leading to different pharmacological properties compared to the pyridine derivative.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains an amino acid residue, which can influence its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of a bromophenylsulfonyl group and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCIGKTVKRIHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266181 | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-76-9 | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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